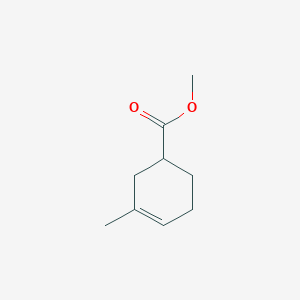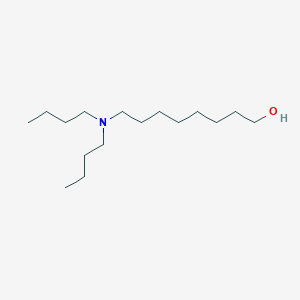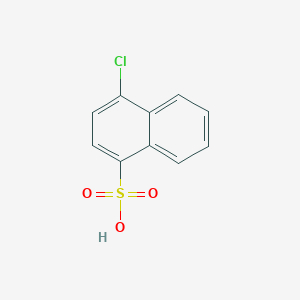
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is an organic compound with the molecular formula C21H18N6O6 and a molecular weight of 450.404 g/mol This compound is characterized by the presence of cyanoethyl and nitrophenyl groups attached to a propanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide typically involves the reaction of 2-cyanoethylamine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyanoethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds
Wirkmechanismus
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to potential modifications and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-methylphenyl)propanediamide
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-chlorophenyl)propanediamide
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-fluorophenyl)propanediamide
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity and potential for redox reactions, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5199-62-2 |
|---|---|
Molekularformel |
C21H18N6O6 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
2,2-bis(2-cyanoethyl)-N,N'-bis(4-nitrophenyl)propanediamide |
InChI |
InChI=1S/C21H18N6O6/c22-13-1-11-21(12-2-14-23,19(28)24-15-3-7-17(8-4-15)26(30)31)20(29)25-16-5-9-18(10-6-16)27(32)33/h3-10H,1-2,11-12H2,(H,24,28)(H,25,29) |
InChI-Schlüssel |
UJKMWLWARCDYRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


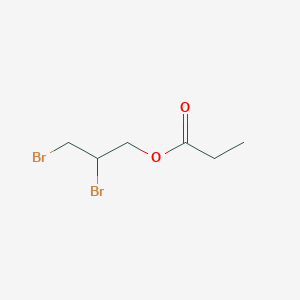
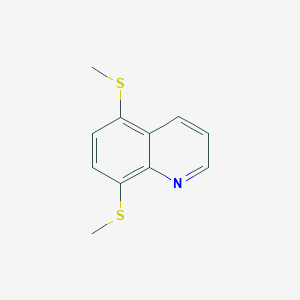
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
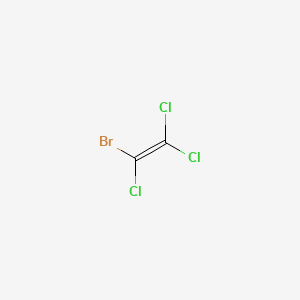
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

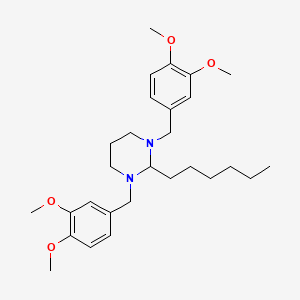
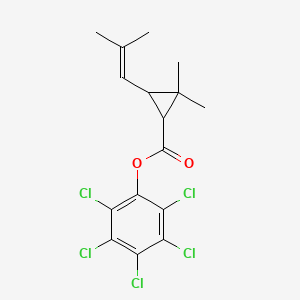
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
